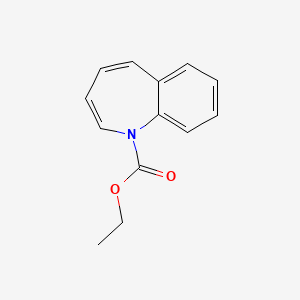
Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate is a heterocyclic compound that contains both a pyridine ring and a thiazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate typically involves the reaction of pyridine-3-carboxylic acid with thiazolidine-4-carboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate: Unique due to the presence of both pyridine and thiazolidine rings.
Ethyl 3-(pyridine-3-carbonyl)-1,3-oxazolidine-4-carboxylate: Similar structure but contains an oxazolidine ring instead of a thiazolidine ring.
Ethyl 3-(pyridine-3-carbonyl)-1,3-imidazolidine-4-carboxylate: Contains an imidazolidine ring instead of a thiazolidine ring.
Uniqueness
This compound is unique due to its specific combination of pyridine and thiazolidine rings, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
63353-98-0 |
|---|---|
Fórmula molecular |
C12H14N2O3S |
Peso molecular |
266.32 g/mol |
Nombre IUPAC |
ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C12H14N2O3S/c1-2-17-12(16)10-7-18-8-14(10)11(15)9-4-3-5-13-6-9/h3-6,10H,2,7-8H2,1H3 |
Clave InChI |
ATACZPLIKROANT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CSCN1C(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14501637.png)

![2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14501657.png)



![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)


phosphanium chloride](/img/structure/B14501684.png)




